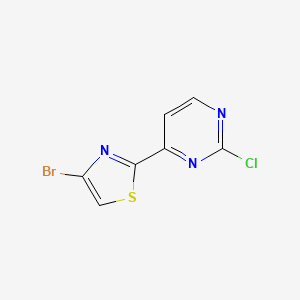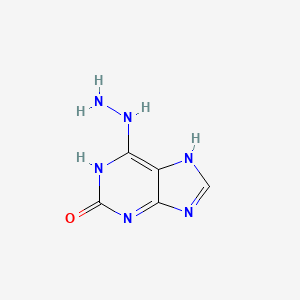
tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate is a chemical compound that belongs to the class of pyrazolidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound’s structure features a pyrazolidinone ring with a tert-butyl carbamate group, which can influence its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate typically involves the reaction of a pyrazolidinone precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate group. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyrazolidinone ring can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the pyrazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydroxyl or amine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block in chemical manufacturing.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate would depend on its specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
®-tert-Butyl (3-oxopyrazolidin-4-yl)carbamate: The enantiomer of the compound, which might have different biological activity.
tert-Butyl (3-oxopyrrolidin-4-yl)carbamate: A structurally similar compound with a pyrrolidinone ring instead of a pyrazolidinone ring.
tert-Butyl (3-oxoazetidin-4-yl)carbamate: Another similar compound with an azetidinone ring.
Uniqueness: tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate is unique due to its specific stereochemistry and the presence of the pyrazolidinone ring
Eigenschaften
Molekularformel |
C8H15N3O3 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
tert-butyl N-[(4S)-3-oxopyrazolidin-4-yl]carbamate |
InChI |
InChI=1S/C8H15N3O3/c1-8(2,3)14-7(13)10-5-4-9-11-6(5)12/h5,9H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
ZQKRXICHSSNONQ-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CNNC1=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CNNC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dihydro-3-methyl-1-(2-thiazolylimino)-furo[3,4-b]quinoline-9-ol](/img/structure/B8462566.png)


![methyl {[(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoyl]amino}acetate](/img/structure/B8462581.png)
![4-(6-Azido-2-{2-[(pyridin-2-yl)oxy]ethoxy}pyrimidin-4-yl)morpholine](/img/structure/B8462588.png)





![1,2,3,6,7,8-Hexahydro-5H-cyclopenta[b]naphthalen-5-one](/img/structure/B8462641.png)


